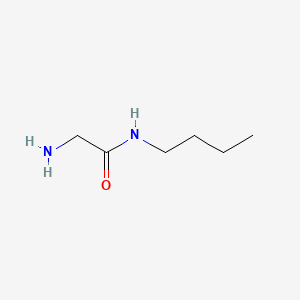

2-amino-N-butylacetamide

Description

2-Amino-N-butylacetamide (CAS 5619-34-1) is a secondary acetamide derivative characterized by a butylamino substituent at the α-carbon of the acetamide backbone. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol. Its structure combines a flexible butyl chain with a polar amide group, enabling interactions with both hydrophobic and hydrophilic environments.

Properties

IUPAC Name |

2-amino-N-butylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDONSFHUTYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butylacetamide can be achieved through several methods. One common approach involves the reaction of butylamine with acetamide under controlled conditions. The reaction typically proceeds as follows:

Starting Materials: Butylamine and acetamide.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The mixture is heated to a temperature range of 60-80°C.

Catalysts: Acid or base catalysts can be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.

Purification: The product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-butylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used to introduce substituents.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted amides. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-N-butylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-butylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-N-butylacetamide and related compounds:

Detailed Analysis of Structural and Functional Differences

Alkyl vs. Aromatic Substituents

- This compound lacks aromaticity, making it less lipophilic than derivatives like 2-amino-N-butyl-2-phenylacetamide. The phenyl group in the latter increases membrane permeability, suggesting utility in central nervous system (CNS) drug design .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide combines a phenyl group with a diethylaminoethyl chain, enhancing solubility in aqueous environments while retaining aromatic interactions. This dual functionality may support applications in ion-channel modulation .

Functional Group Complexity

- 2-Cyano-N-[(methylamino)carbonyl]acetamide features a cyano group, which imparts electron-withdrawing effects that could stabilize transition states in catalytic reactions. However, its toxicological risks remain uncharacterized .

Steric and Conformational Effects

- The adamantane moiety in 2-{[1-(adamantan-1-yl)ethyl]amino}-N-tert-butylacetamide adds steric bulk, likely reducing conformational flexibility. Such rigidity is advantageous in targeting structured binding pockets, as seen in antiviral therapies .

Biological Activity

2-Amino-N-butylacetamide is a compound that combines both amine and acetamide functionalities, which may confer unique biological properties. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant studies and data.

This compound has a molecular formula of and a molecular weight of approximately 130.19 g/mol. Its structure includes a butyl chain that influences its solubility and reactivity with biological molecules.

Biochemical Interactions

The compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It can act as both an inhibitor and an activator of various enzymes, modulating essential biochemical pathways.

Key Interactions

- Enzyme Modulation : this compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can lead to either inhibition or activation depending on the enzyme involved.

- Gene Expression : The compound influences gene expression by interacting with transcription factors, resulting in the upregulation or downregulation of specific genes.

Cellular Effects

The compound has notable effects on cellular processes:

- Cell Signaling : It alters key signaling pathways, affecting cellular responses to external stimuli.

- Metabolism : this compound modulates metabolic pathways by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, impacting their structure and function.

- Interaction with Regulatory Proteins : The compound's ability to interact with regulatory proteins is crucial for its effects on gene expression and cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance enzyme activity or promote beneficial metabolic changes.

- High Doses : Can lead to toxicity, causing cellular damage or dysfunction. Understanding these dosage effects is critical for assessing therapeutic potential and safety in vivo.

Stability and Temporal Effects

The stability of this compound under laboratory conditions affects its long-term efficacy:

- Studies show that while the compound remains stable under certain conditions, it may degrade over time, influencing its biological activity.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-N-tert-butylacetamide | Contains a tert-butyl group | Increased steric hindrance may affect biological activity |

| 2-Amino-1-butanol | Lacks the acetamide functionality | Primarily acts as an alcohol; different reactivity profile |

| N-Butylacetamide | Similar amide structure | Lacks amino group; primarily acts as a simple amide |

The combination of amino and acetamido functionalities in this compound may confer distinct reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.